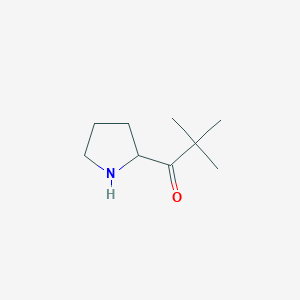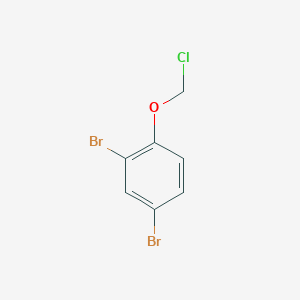
2,4-Dibromo-1-(chloromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-1-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, where two bromine atoms are substituted at the 2nd and 4th positions, and a chloromethoxy group is attached to the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1-(chloromethoxy)benzene typically involves the bromination of 1-(chloromethoxy)benzene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratio of reactants to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from benzene. The initial step involves the chloromethylation of benzene to form 1-(chloromethoxy)benzene, followed by selective bromination at the 2nd and 4th positions. The process requires careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,4-Dibromo-1-(chloromethoxy)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions where electrophiles replace one of the bromine atoms.
Nucleophilic Substitution: The chloromethoxy group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid can be used under controlled conditions.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives.
Nucleophilic Substitution: Products include ethers or amines.
Oxidation: Products include quinones.
Reduction: Products include dehalogenated benzene derivatives.
科学的研究の応用
2,4-Dibromo-1-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dibromo-1-(chloromethoxy)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The bromine atoms and chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The exact pathways depend on the specific conditions and reagents used in the reactions.
類似化合物との比較
Similar Compounds
2,4-Dibromoanisole: Similar structure but with a methoxy group instead of a chloromethoxy group.
2,4-Dibromophenol: Similar structure but with a hydroxyl group instead of a chloromethoxy group.
2,4-Dibromotoluene: Similar structure but with a methyl group instead of a chloromethoxy group.
Uniqueness
2,4-Dibromo-1-(chloromethoxy)benzene is unique due to the presence of both bromine atoms and a chloromethoxy group, which confer distinct reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C7H5Br2ClO |
|---|---|
分子量 |
300.37 g/mol |
IUPAC名 |
2,4-dibromo-1-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5Br2ClO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3H,4H2 |
InChIキー |
MYXOVQNTQQYFKI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Br)OCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


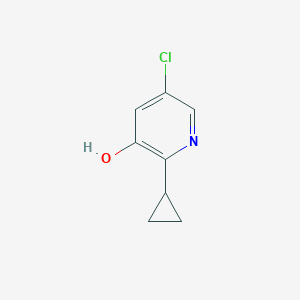
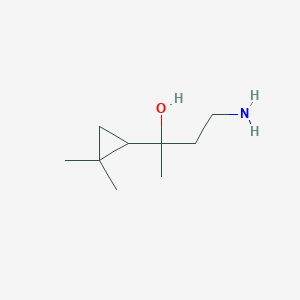

![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13208559.png)
![(2S,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13208566.png)
amine](/img/structure/B13208567.png)


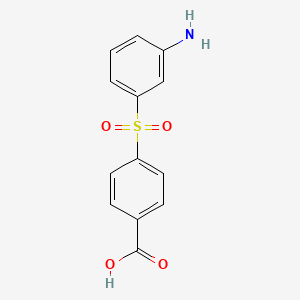
![1-(Butan-2-YL)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13208584.png)
![Benzyl 3-(aminomethyl)-2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13208585.png)
